molecular formula C12H21NO3 B1478880 3-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid CAS No. 2098133-57-2

3-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid

Cat. No.: B1478880
CAS No.: 2098133-57-2
M. Wt: 227.3 g/mol
InChI Key: FUAXNVJXOROUAJ-UHFFFAOYSA-N
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Description

3-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid is a complex organic compound with a unique structure that includes an isoindoline ring system

Preparation Methods

The synthesis of 3-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor to form the isoindoline ring, followed by functionalization to introduce the hydroxymethyl and propanoic acid groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these conditions to improve yield and scalability.

Chemical Reactions Analysis

3-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. This can be achieved using reagents such as halogens or nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the hydroxymethyl or propanoic acid groups.

Scientific Research Applications

3-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research into the potential therapeutic applications of this compound is ongoing, with studies exploring its effects on various biological targets and pathways.

    Industry: The compound’s properties make it useful in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 3-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid can be compared to other similar compounds, such as:

    Indole derivatives: These compounds share a similar ring structure and have diverse biological activities.

    Isoindoline derivatives: These compounds also contain the isoindoline ring system and are used in various chemical and biological applications.

The uniqueness of this compound lies in its specific functional groups and the resulting properties, which make it suitable for a wide range of research and industrial applications.

Properties

IUPAC Name

3-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c14-9-12-5-2-1-3-10(12)7-13(8-12)6-4-11(15)16/h10,14H,1-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAXNVJXOROUAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CN(CC2C1)CCC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid
Reactant of Route 2
3-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid
Reactant of Route 3
3-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid
Reactant of Route 4
3-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid
Reactant of Route 5
3-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid
Reactant of Route 6
3-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid

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